2-フルオロピリミジン-5-オール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

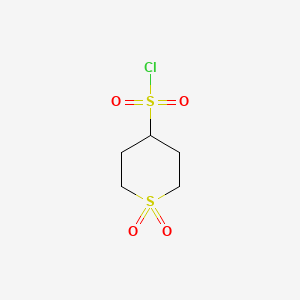

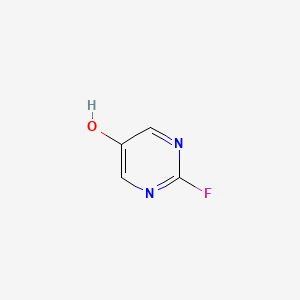

2-Fluoropyrimidin-5-ol is a fluorinated pyrimidine derivative Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

科学的研究の応用

2-Fluoropyrimidin-5-ol has a wide range of applications in scientific research:

作用機序

Target of Action

The primary target of 2-Fluoropyrimidin-5-ol, a derivative of fluorouracil, is the enzyme thymidylate synthase . This enzyme plays a crucial role in DNA synthesis, as it is responsible for the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), which is a necessary step in DNA replication and repair .

Mode of Action

2-Fluoropyrimidin-5-ol exerts its antitumor effects through several mechanisms. It inhibits RNA synthesis and function, inhibits thymidylate synthase activity, and incorporates into DNA, leading to DNA strand breaks . The inhibition of thymidylate synthase leads to a decrease in the production of thymidine monophosphate, which is essential for DNA synthesis and repair .

Biochemical Pathways

The biochemical pathways affected by 2-Fluoropyrimidin-5-ol are primarily those involved in DNA synthesis and repair . By inhibiting thymidylate synthase, 2-Fluoropyrimidin-5-ol disrupts the conversion of dUMP to dTMP, thereby affecting the synthesis of DNA . This disruption can lead to DNA damage and ultimately cell death, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

The pharmacokinetics of 2-Fluoropyrimidin-5-ol involve absorption, distribution, metabolism, and excretion (ADME). Given orally, 2-Fluoropyrimidin-5-ol has erratic absorption and nonlinear pharmacokinetics . The variability in plasma levels results primarily from extensive first-pass metabolism of 2-Fluoropyrimidin-5-ol in the gut wall and the liver, coupled with variable and schedule-dependent clearance . The primary and rate-limiting enzyme involved in 2-Fluoropyrimidin-5-ol metabolism is dihydropyrimidine dehydrogenase (DPD), which is most concentrated in the liver .

Result of Action

The molecular and cellular effects of 2-Fluoropyrimidin-5-ol’s action include the inhibition of RNA synthesis and function, inhibition of thymidylate synthase activity, and incorporation into DNA, leading to DNA strand breaks . These effects can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Fluoropyrimidin-5-ol. For instance, the pH can affect the permeation of 2-Fluoropyrimidin-5-ol, with ionization of the hydroxyl group attached to the fourth carbon markedly depressing its transmembrane passage . Additionally, the presence of other medications, underlying health conditions, and genetic factors can also influence the drug’s effectiveness and potential for side effects .

生化学分析

Biochemical Properties

2-Fluoropyrimidin-5-ol, like other fluoropyrimidines, is involved in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is thymidylate synthase . Thymidylate synthase is an enzyme involved in DNA replication, and its inhibition leads to DNA strand breaks . This interaction is one of the primary mechanisms through which 2-Fluoropyrimidin-5-ol exerts its effects.

Cellular Effects

The effects of 2-Fluoropyrimidin-5-ol on cells are multifaceted. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, fluoropyrimidines, including 2-Fluoropyrimidin-5-ol, have been associated with cardiotoxicity, one of the most common clinical manifestations being angina .

Molecular Mechanism

The molecular mechanism of action of 2-Fluoropyrimidin-5-ol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As mentioned earlier, one of the key enzymes it interacts with is thymidylate synthase, leading to DNA strand breaks .

Temporal Effects in Laboratory Settings

The effects of 2-Fluoropyrimidin-5-ol change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of 2-Fluoropyrimidin-5-ol vary with different dosages in animal models

Metabolic Pathways

2-Fluoropyrimidin-5-ol is involved in several metabolic pathways. It interacts with enzymes such as dihydropyrimidine dehydrogenase (DPD), a key enzyme involved in the metabolism of fluoropyrimidines .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoropyrimidin-5-ol typically involves the fluorination of pyrimidine derivatives. One common method is the diazotization of substituted 2-aminopyridines with sodium nitrite in hydrofluoric acid . Another approach involves the reaction of 2-chloro-5-fluoropyrimidine with various amines in the presence of potassium carbonate, forming 5-fluoro-2-amino pyrimidines .

Industrial Production Methods: Industrial production of 2-Fluoropyrimidin-5-ol may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency and scalability of the production process .

化学反応の分析

Types of Reactions: 2-Fluoropyrimidin-5-ol undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Cyclization Reactions: It can participate in cyclization reactions to form fused heterocyclic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Potassium carbonate and various amines are commonly used reagents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products:

5-Fluoro-2-amino pyrimidines: Formed via nucleophilic substitution.

Oxides and Amines: Resulting from oxidation and reduction reactions, respectively.

類似化合物との比較

5-Fluorouracil: A widely used anticancer drug that also inhibits thymidylate synthase.

Capecitabine: An oral prodrug of 5-fluorouracil used in cancer treatment.

Tegafur: Another prodrug of 5-fluorouracil with similar applications.

Uniqueness: 2-Fluoropyrimidin-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form strong interactions with target molecules makes it a valuable compound in drug development and other scientific research areas .

特性

IUPAC Name |

2-fluoropyrimidin-5-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3FN2O/c5-4-6-1-3(8)2-7-4/h1-2,8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGGYUTVDIMQTGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Z)-N-hydroxy-C-[2-[hydroxy-[(3E)-3-hydroxyimino-3-(2-hydroxyphenyl)-1-phenylpropyl]amino]-2-phenylethyl]carbonimidoyl]phenol](/img/structure/B579822.png)

![(3S,3aS,5aR,5bR,7aS,11aR,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-yl-2,3,3a,4,5,6,7a,9,10,11,11b,12,13,13a-tetradecahydro-1H-cyclopenta[a]chrysen-7-one](/img/structure/B579823.png)

![Octahydro-2H-benzo[b][1,4]oxazin-2-one](/img/structure/B579830.png)

![1,1'-Dimethyl-2,2',6,6'-tetraphenyl-[4,4'-bipyridine]-1,1'-diium tetrafluoroborate](/img/structure/B579836.png)

![1-(11-Methyl-11-naphthalen-1-yl-10-oxatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-8-yl)ethanone](/img/structure/B579837.png)